4-Methoxypyrrolo[1,2-b]pyridazine
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Overview
Description
4-Methoxypyrrolo[1,2-b]pyridazine is a heterocyclic compound that features a fused pyrrole and pyridazine ring system with a methoxy group attached at the fourth position. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypyrrolo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxyphenylhydrazine with 2,5-dimethoxytetrahydrofuran, followed by cyclization in the presence of a strong acid such as hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the fused ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxypyrrolo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under mild conditions.
Major Products:
Oxidation: 4-Hydroxy- or 4-carbonyl-pyrrolo[1,2-b]pyridazine.
Reduction: Dihydro-4-methoxypyrrolo[1,2-b]pyridazine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-Methoxypyrrolo[1,2-b]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in disease pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-Methoxypyrrolo[1,2-b]pyridazine exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The methoxy group can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The fused ring system provides a rigid scaffold that can fit into the active sites of target proteins, thereby modulating their activity.
Comparison with Similar Compounds
4-Methoxypyrrolo[1,2-b]pyridazine can be compared with other similar compounds such as:
Pyrrolo[1,2-a]pyridazine: Lacks the methoxy group, which may result in different biological activities.
Pyrrolo[2,1-b]pyridazine: Has a different ring fusion pattern, affecting its chemical reactivity and biological properties.
4-Methylpyrrolo[1,2-b]pyridazine: The methyl group instead of the methoxy group can lead to variations in hydrophobicity and binding interactions.
Properties
Molecular Formula |
C8H8N2O |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
4-methoxypyrrolo[1,2-b]pyridazine |
InChI |
InChI=1S/C8H8N2O/c1-11-8-4-5-9-10-6-2-3-7(8)10/h2-6H,1H3 |
InChI Key |
HMWQGFNBHYTKIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=NN2C1=CC=C2 |
Origin of Product |
United States |
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